N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications
Preparation Methods
The synthesis of N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves several steps. One common method includes the cyclization of N-tosylimines with 1-phenylpropynones in the presence of a catalyst such as triphenylphosphine . This reaction proceeds smoothly, leading to the formation of the desired piperidine derivative. Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . Common reagents used in these reactions include iodine(III) oxidizing agents and gold(I) complexes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its potential as an NLRP3 inflammasome inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as the NLRP3 inflammasome. By inhibiting the activation of this inflammasome, the compound can reduce the production of proinflammatory cytokines like IL-1β, thereby mitigating inflammatory responses in the brain . This mechanism is crucial for its potential therapeutic applications in neuroinflammatory diseases.
Comparison with Similar Compounds
N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds also exhibit a wide range of biological activities, but the unique structure of this compound, particularly the presence of the cyclopropyl group, distinguishes it from other piperidine derivatives. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-benzylsulfonyl-N-cyclopropylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-15-6-7-15)14-8-10-18(11-9-14)22(20,21)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZKLEYXZSAKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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